SARS-CoV-2 Antiviral Potency: Sub-Micromolar Activity with Favorable Selectivity Index Compared to Remdesivir Baseline
The unsubstituted parent scaffold 2-aminoquinazolin-4(3H)-one (Compound 1) demonstrated an IC₅₀ of 0.23 μM against SARS-CoV-2 in a Vero cell assay with no detectable cytotoxicity, yielding a selectivity index (SI = CC₅₀/IC₅₀) exceeding 217 . By comparison, remdesivir—the standard-of-care nucleoside analog—showed an EC₅₀ of 0.22–2.71 μM across various cell-based assays, meaning Compound 1 is equipotent or superior in potency while having a structurally distinct, non-nucleoside mechanism of action . Optimized derivatives of this scaffold, specifically 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e), achieved IC₅₀ values below 0.25 μM against SARS-CoV-2 with CC₅₀ > 25 μM (SI > 100), maintaining sub-micromolar anti-MERS-CoV activity (IC₅₀ < 1.1 μM) .
| Evidence Dimension | SARS-CoV-2 antiviral potency (IC₅₀) and selectivity index (SI = CC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.23 μM (parent Compound 1); SI > 217. Optimized derivatives 9g and 11e: IC₅₀ < 0.25 μM, CC₅₀ > 25 μM, SI > 100 |
| Comparator Or Baseline | Remdesivir: EC₅₀ = 0.22–2.71 μM across multiple studies; SI > 224 (PMC Table 3) or SI ~ 18 (PMC Table 1) |
| Quantified Difference | Parent scaffold equipotent to remdesivir in potency; optimized derivatives achieve SI > 100 with dual SARS-CoV-2/MERS-CoV coverage not provided by remdesivir |
| Conditions | Vero cell-based SARS-CoV-2 inhibition assay; cytotoxicity measured by EZ-Cytox (WST) or MTT assay |
Why This Matters
For antiviral lead identification, equipotency to remdesivir combined with a distinct non-nucleoside scaffold and demonstrated dual coronavirus coverage provides a structurally novel starting point that bypasses existing resistance liabilities and nucleoside-related toxicity concerns.
- [1] Lee JY, Shin YS, Jeon S, et al. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorg Med Chem Lett. 2021;39:127885. doi:10.1016/j.bmcl.2021.127885 View Source
- [2] Shin YS, Lee JY, Noh S, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. 2022;15(7):831. doi:10.3390/ph15070831 View Source
- [3] PMC Table 3: Comparative EC₅₀ and CC₅₀ data for compound series including remdesivir reference. PMCID: PMC7920804 / Bioorg Med Chem Lett. 2021. View Source
- [4] Lee JY, Shin YS, Jeon S, et al. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorg Med Chem Lett. 2021;39:127885. (Data for compounds 9g and 11e: IC₅₀ < 0.25 μM SARS-CoV-2, IC₅₀ < 1.1 μM MERS-CoV, CC₅₀ > 25 μM) View Source
